(S)-3-(4-chlorophenyl)-beta-alaninol HCl
CAS No.: 1590388-37-6
Cat. No.: VC3270139
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1590388-37-6 |
---|---|
Molecular Formula | C9H13Cl2NO |
Molecular Weight | 222.11 g/mol |
IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 |
Standard InChI Key | ZBKLHKDMNIOCIO-FVGYRXGTSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl |
SMILES | C1=CC(=CC=C1C(CCO)N)Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1C(CCO)N)Cl.Cl |
Introduction
Physical and Chemical Properties
(S)-3-(4-chlorophenyl)-beta-alaninol HCl possesses distinct physical and chemical characteristics that influence its handling, storage, and application in various chemical processes. Understanding these properties is essential for researchers working with this compound.
Physical Characteristics
The compound typically appears as a white to yellow solid with a melting point range of 53-56°C . The following table summarizes the key physical properties of (S)-3-(4-chlorophenyl)-beta-alaninol HCl:
Chemical Properties and Reactivity
The compound contains several functional groups that contribute to its diverse chemical reactivity. The amino group (-NH2) can participate in nucleophilic substitution reactions, amide formation, and other transformations typical of primary amines. The hydroxyl group (-OH) enables reactions such as esterification, oxidation, and hydrogen bonding.
The presence of the 4-chlorophenyl group provides opportunities for aromatic substitution reactions and coupling processes. Additionally, the compound's salt form (HCl) enhances its water solubility compared to the free base, making it more suitable for certain biological applications and synthetic procedures .
Solubility and Stability
For optimal stability, the compound should be stored in a desiccated environment at -20°C to prevent deliquescence and maintain chemical integrity over extended periods.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of (S)-3-(4-chlorophenyl)-beta-alaninol HCl, with particular emphasis on achieving high enantiomeric purity.
Synthetic Routes
The synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol HCl typically involves chiral resolution or asymmetric catalysis techniques. A common approach utilizes reductive amination of 3-(4-chlorophenyl)-β-keto esters using chiral catalysts such as ruthenium-BINAP complexes to yield the (S)-enantiomer with high stereoselectivity.
Another effective approach involves the modification of L-phenylalanine derivatives through diazonium salt chemistry, followed by appropriate functional group transformations to obtain the desired product . This method takes advantage of readily available amino acid starting materials and established synthetic methodologies.
Optimization of Reaction Conditions
To achieve optimal yields and high enantiomeric excess (ee), careful control of reaction parameters is essential. Post-synthesis purification via recrystallization in a mixture of ethanol and HCl (1:1 v/v) has been shown to enhance enantiomeric purity to greater than 98% ee.
The conversion of intermediate esters to the free amino alcohol typically employs acidic hydrolysis under reflux conditions (HCl/EtOH, 6–8 hours) to ensure complete conversion. The subsequent formation of the HCl salt provides a stable and easily handled form of the compound.
Analytical Methods for Characterization
Proper characterization of (S)-3-(4-chlorophenyl)-beta-alaninol HCl is crucial for confirming its identity, purity, and stereochemical integrity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary technique for structural elucidation. The 1H-NMR spectrum of the compound displays characteristic signals for the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet) and the β-alaninol backbone (δ 3.5–4.0 ppm, multiplet for CH-OH).
Mass spectrometry provides additional confirmation of molecular identity. Electrospray ionization mass spectrometry (ESI-MS) typically shows peaks corresponding to [M+H]+ at m/z 230.1 (free base) and [M+Cl]− at m/z 266.5 (HCl salt).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) using a chiral column, such as Chiralpak AD-H with a mobile phase consisting of hexane/isopropanol (80:20), enables assessment of enantiomeric purity. This technique is particularly important for ensuring the stereochemical integrity of the compound, which is critical for its application in pharmaceutical synthesis.
Applications in Research and Development
(S)-3-(4-chlorophenyl)-beta-alaninol HCl finds significant utility across various research domains, particularly in pharmaceutical development.
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, especially those targeting the central nervous system. Its chiral nature and functionalized structure make it valuable for constructing complex molecular architectures with specific stereochemical requirements.
Current Research Trends
Research involving (S)-3-(4-chlorophenyl)-beta-alaninol HCl continues to evolve, with increasing focus on developing more efficient synthetic routes, exploring new applications, and understanding structure-activity relationships.
Recent investigations have explored the use of continuous flow reactors for the large-scale production of this compound and related derivatives, allowing for precise control over reaction parameters and improved efficiency. Additionally, efforts to develop more environmentally friendly synthetic approaches, such as enzymatic processes and green chemistry methodologies, represent promising directions for future research.
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